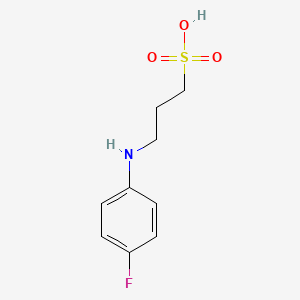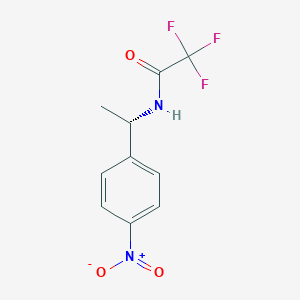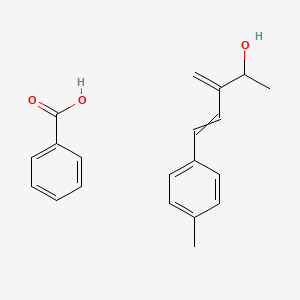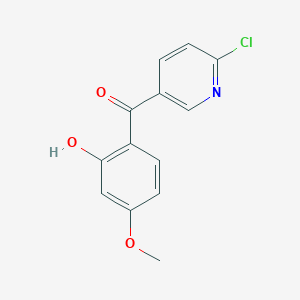
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a phenyl ring substituted with a hydroxyl group at the 2-position and a methoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone typically involves the reaction of 6-chloropyridine-3-carboxylic acid with 2-hydroxy-4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other functionalized derivatives.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing inhibitors or modulators of specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is studied for its activity against various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloropyridin-3-yl)(2-hydroxyphenyl)methanone: Lacks the methoxy group on the phenyl ring.
(6-Chloropyridin-3-yl)(4-methoxyphenyl)methanone: Lacks the hydroxyl group on the phenyl ring.
(6-Chloropyridin-3-yl)(2-hydroxy-4-methylphenyl)methanone: Has a methyl group instead of a methoxy group on the phenyl ring.
Uniqueness
(6-Chloropyridin-3-yl)(2-hydroxy-4-methoxyphenyl)methanone is unique due to the presence of both hydroxyl and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited in various applications.
Propiedades
Número CAS |
923017-13-4 |
|---|---|
Fórmula molecular |
C13H10ClNO3 |
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
(6-chloropyridin-3-yl)-(2-hydroxy-4-methoxyphenyl)methanone |
InChI |
InChI=1S/C13H10ClNO3/c1-18-9-3-4-10(11(16)6-9)13(17)8-2-5-12(14)15-7-8/h2-7,16H,1H3 |
Clave InChI |
IANOLMDZQFJAEV-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)C2=CN=C(C=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




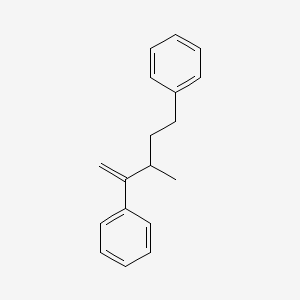
![N-{[6-(3-Methylphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14185827.png)
![({[(2S)-2-Methyldecyl]oxy}methyl)benzene](/img/structure/B14185833.png)
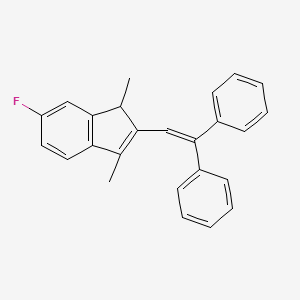
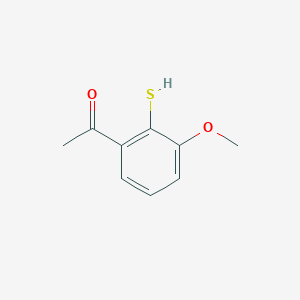

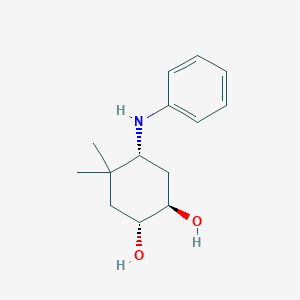
![3-[6-(Oct-1-YN-1-YL)pyren-1-YL]prop-2-YN-1-OL](/img/structure/B14185859.png)
